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Compound of Interest

Compound Name:
1-(4-chlorophenyl)-1H-pyrazole-4-

carbaldehyde

CAS No.: 63874-99-7

Cat. No.: B1352703 Get Quote

Executive Summary
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 63874-99-7) is a critical heterocyclic

building block in medicinal chemistry, serving as a primary scaffold for the synthesis of

bioactive Schiff bases, fused heterocyclic systems, and pyrazole-based pharmaceuticals (e.g.,

analogs of Celecoxib or Rimonabant).[1][2]

This guide provides a rigorous technical analysis of its physicochemical properties, validated

synthetic pathways, and analytical characterization protocols.[3] It is designed for researchers

requiring high-purity synthesis and structural validation of this specific molecular entity.

Chemical Identity & Physicochemical Profile[1][3][6]
[7][8][9]
The precise molecular weight and structural parameters are foundational for stoichiometric

calculations in multi-step synthesis.
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Property Data

Chemical Name 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

CAS Number 63874-99-7

Molecular Formula C₁₀H₇ClN₂O

Molecular Weight 206.63 g/mol

Exact Mass 206.0247

Structure
Pyrazole ring substituted at N1 with p-

chlorophenyl and at C4 with a formyl group.

Physical State Solid (Pale yellow to off-white powder)

Solubility
Soluble in DMSO, DMF, Chloroform,

Dichloromethane; sparingly soluble in Ethanol.

Melting Point
~205°C (Reported); Experimental verification

recommended due to polymorphic potential.

Structural Analysis
The molecule features a pyrazole core which acts as a bio-isostere for imidazole or pyrrole

rings in drug design. The 4-formyl group is highly reactive, serving as an electrophilic handle for

condensation reactions (e.g., with amines to form imines), while the p-chlorophenyl moiety

provides lipophilicity and metabolic stability, often enhancing the pharmacokinetic profile of

derived drugs.

Synthetic Pathway: Vilsmeier-Haack Formylation[10]
The most robust route for synthesizing 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is

the Vilsmeier-Haack reaction. This method introduces a formyl group at the electron-rich C4

position of the pyrazole ring.

Reaction Logic[11]
Precursor Synthesis: Condensation of 4-chlorophenylhydrazine with a 3-carbon synthon

(e.g., 1,1,3,3-tetramethoxypropane) yields the 1-(4-chlorophenyl)-1H-pyrazole core.
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Electrophilic Substitution: The Vilsmeier reagent (generated in situ from POCl₃ and DMF)

attacks the C4 position of the pyrazole.

Hydrolysis: The intermediate iminium salt is hydrolyzed to release the aldehyde.

Synthetic Workflow Diagram
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Figure 1: Step-wise synthetic pathway from hydrazine precursor to the final aldehyde.

Experimental Protocols
Protocol A: Synthesis of Precursor (1-(4-
Chlorophenyl)-1H-pyrazole)[1][9]

Reagents: 4-Chlorophenylhydrazine hydrochloride (1.0 eq), 1,1,3,3-tetramethoxypropane

(1.1 eq), Ethanol (solvent).

Procedure:

Dissolve 4-chlorophenylhydrazine HCl in ethanol.

Add 1,1,3,3-tetramethoxypropane dropwise.

Reflux for 2–4 hours (monitor by TLC).

Concentrate under vacuum and extract with dichloromethane.
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Purify via column chromatography if necessary (though often used crude).

Protocol B: Vilsmeier-Haack Formylation (Target
Synthesis)

Reagents: 1-(4-Chlorophenyl)-1H-pyrazole (1.0 eq), POCl₃ (3.0 eq), DMF (excess/solvent).

Procedure:

Preparation of Vilsmeier Reagent: In a dry flask under N₂, cool anhydrous DMF (5–10

mL/g of substrate) to 0°C. Add POCl₃ dropwise with stirring. A white precipitate (iminium

salt) may form. Stir for 30 min.

Addition: Add a solution of 1-(4-chlorophenyl)-1H-pyrazole in minimal DMF dropwise to the

reagent at 0°C.

Heating: Allow to warm to room temperature, then heat to 80–90°C for 4–6 hours.

Quenching: Pour the reaction mixture onto crushed ice/water. Neutralize with saturated

NaOAc or NaHCO₃ solution to pH 7–8.

Isolation: The solid product precipitates. Filter, wash with water, and dry.

Purification: Recrystallize from Ethanol/DMF or purify via silica gel chromatography

(Hexane:EtOAc gradient).

Analytical Validation & Quality Control
To ensure the integrity of the synthesized compound for downstream applications (e.g.,

biological screening), a multi-modal analytical approach is required.

Characterization Logic
Mass Spectrometry (MS): Confirms molecular weight and chlorine isotope pattern.

Proton NMR (¹H NMR): Verifies the presence of the aldehyde proton and the pyrazole ring

proton.
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Melting Point: Quick purity check against literature values.

Analytical Workflow Diagram
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Figure 2: Quality control decision tree for validating molecular identity.

Expected Spectral Data
¹H NMR (DMSO-d₆, 400 MHz):

δ 9.92 ppm (s, 1H, -CHO): Characteristic aldehyde singlet.

δ 9.15 ppm (s, 1H, Pyrazole H-5): Deshielded due to aldehyde.

δ 8.35 ppm (s, 1H, Pyrazole H-3).

δ 7.95 ppm (d, 2H, Ar-H): Phenyl protons adjacent to N.

δ 7.60 ppm (d, 2H, Ar-H): Phenyl protons adjacent to Cl.
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Mass Spectrometry (ESI+):

m/z 207.0 [M+H]⁺: Base peak.

m/z 209.0 [M+H+2]⁺: ~33% intensity of base peak (characteristic ³⁵Cl/³⁷Cl isotope

signature).

Pharmaceutical Utility & Applications
The 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde scaffold is not merely an endpoint but a

versatile intermediate.[4]

Schiff Base Synthesis: Reaction with primary amines yields imines (Schiff bases) which are

widely screened for antimicrobial and antitubercular activity. The azomethine linkage (-

CH=N-) is critical for biological activity.

Fused Heterocycles: Condensation with active methylene compounds (e.g., dimedone,

barbituric acid) yields fused systems like pyrazolo[3,4-b]quinolines, which are potent

anticancer agents.

Drug Isosteres: Used to synthesize analogs of Rimonabant (CB1 antagonist) and Celecoxib

(COX-2 inhibitor) by modifying the 3/5 positions or the aldehyde handle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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